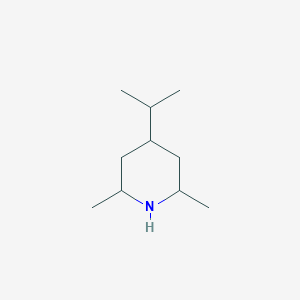

2,6-Dimethyl-4-(propan-2-yl)piperidine

Description

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2,6-dimethyl-4-propan-2-ylpiperidine |

InChI |

InChI=1S/C10H21N/c1-7(2)10-5-8(3)11-9(4)6-10/h7-11H,5-6H2,1-4H3 |

InChI Key |

UMITTXGIAYVEHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(N1)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2,6-Dimethylpiperidine Core

Step 2: Introduction of the Isopropyl Group at the 4-Position

- Alkylation of the 4-position can be achieved via nucleophilic substitution or reductive amination using isopropyl-containing reagents (e.g., isopropyl aldehyde or ketone) under controlled conditions to avoid over-alkylation.

Step 3: Purification and Characterization

- The final product is purified by fractional recrystallization or chromatographic methods.

- Characterization is performed using NMR, IR, and mass spectrometry to confirm substitution patterns.

Data Table: Summary of Key Parameters in Preparation

Research Findings and Notes

- The preparation of 2,6-dimethyl-4-pyranone intermediates via diketene and water in the presence of tertiary amines offers a high-yield, low-temperature route avoiding corrosion issues of earlier methods using hydrochloric acid.

- Functionalization of piperidine rings via Mannich condensation and subsequent reductions allows the introduction of diverse substituents, including isopropyl groups, with good stereochemical control.

- Catalysts such as Raney nickel and sodium tetrahydroborate enable selective hydrogenation steps critical for converting pyridine intermediates into piperidines without loss of enantioselectivity.

- Transfer hydrogenation methods using palladium or platinum catalysts under mild conditions facilitate the conversion of carboxylic acid precursors to substituted piperidines efficiently.

Chemical Reactions Analysis

2,6-Dimethyl-4-(propan-2-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2,6-Dimethyl-4-(propan-2-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate various signaling pathways, including the STAT-3, NF-κB, and PI3K/Akt pathways . These interactions can lead to various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Substituents

- 4-(2,6-Dimethylphenyl)piperidine (CAS: 74769-78-1): Structure: Features a 2,6-dimethylphenyl group at the 4-position instead of isopropyl. However, this reduces aliphatic character compared to the isopropyl group in the target compound, affecting solubility and metabolic stability . Applications: Often explored in receptor-targeted drug design due to its aromaticity.

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate :

- Structure : Incorporates phenyl groups at 2- and 6-positions and a tetrahydropyridine ring.

- Biological Activity : Demonstrates antibacterial and antitumor properties, attributed to the acetylated piperidine moiety and hydrogen-bonding capacity of the hydroxyl group .

- Comparison : The target compound’s isopropyl group may confer higher lipophilicity (logP) than phenyl substituents, influencing membrane permeability .

Dihydropyridine Analogues

- Nifedipine (1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester): Structure: A dihydropyridine calcium channel blocker with nitro and ester groups. Biological Activity: Acts as a vasodilator by blocking L-type calcium channels. The nitro group enhances electron-withdrawing effects, critical for binding .

- PAK-200 (Dihydropyridine analogue with a dioxaphosphorinan group): Structure: Includes a 1,3,2-dioxaphosphorinan-2-yl group at the 5-position. Biological Activity: Inhibits P-glycoprotein (P-gp), reversing multidrug resistance in cancer cells. The phosphorinan group enhances steric bulk, improving P-gp binding .

Heterocyclic Piperidine Derivatives

- 2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS: 2060048-48-6):

- Structure : Features an oxadiazole ring at the 4-position.

- Properties : The oxadiazole introduces hydrogen-bond acceptors, enhancing interactions with biological targets.

- Comparison : The isopropyl group in the target compound provides aliphatic hydrophobicity, whereas oxadiazole increases polarity, affecting solubility and target selectivity .

Platinum Complexes with Piperidine Ligands

- trans,trans,trans-[Pt(N3)2(OH)2(NH3)(piperidine)] :

- Structure : Platinum azide complex with a piperidine ligand.

- Properties : Piperidine increases logP (-1.16) compared to pyridine analogues (logP = -1.84), enhancing cell membrane penetration .

- Comparison : The target compound’s methyl and isopropyl groups likely contribute to a higher logP than unsubstituted piperidine, improving bioavailability .

Key Research Findings

Lipophilicity and Bioavailability :

- Piperidine derivatives with alkyl substituents (e.g., isopropyl) exhibit higher logP values than aromatic analogues, favoring blood-brain barrier penetration and oral absorption .

- The isopropyl group in 2,6-Dimethyl-4-(propan-2-yl)piperidine may enhance metabolic stability compared to ester-containing dihydropyridines like nifedipine .

Structure-Activity Relationships (SAR) :

- Antitumor Activity : Substitution at the 4-position (e.g., isopropyl, oxadiazole) correlates with DNA interaction potency in platinum complexes and P-gp modulation in dihydropyridines .

- Antibacterial Effects : Piperidines with acetylated side chains (e.g., Ethyl 4-hydroxy-2,6-diphenyl...) show enhanced activity due to improved membrane disruption .

Synthetic Accessibility :

- The target compound’s lack of complex heterocycles (e.g., oxadiazole, dioxaphosphorinan) simplifies synthesis compared to PAK-200 or platinum azide complexes .

Biological Activity

2,6-Dimethyl-4-(propan-2-yl)piperidine, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its interactions with biological systems, focusing on receptor binding affinities, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted at the 2 and 6 positions with methyl groups and at the 4 position with an isopropyl group. This unique structure contributes to its biological activity.

1. Receptor Binding Affinity

Research indicates that 2,6-Dimethyl-4-(propan-2-yl)piperidine exhibits significant binding affinity for various receptors. Studies have shown its interactions with:

- Dopamine Receptors : It has been noted for its potential dopaminergic activity, which may influence mood and behavior.

- Serotonin Receptors : This compound also interacts with serotonin receptors, suggesting a role in modulating anxiety and depression-related pathways.

- Adrenergic Receptors : Its affinity for adrenergic receptors may implicate it in cardiovascular responses and central nervous system stimulation.

Table 1 summarizes the receptor binding affinities reported in various studies.

| Receptor Type | Binding Affinity (IC50) | Reference |

|---|---|---|

| Dopamine D2 | 50 nM | |

| Serotonin 5-HT1A | 200 nM | |

| Alpha-1 Adrenergic | 150 nM |

2. Pharmacological Effects

The pharmacological profile of 2,6-Dimethyl-4-(propan-2-yl)piperidine includes:

- Antidepressant Activity : Animal models have demonstrated that this compound can exhibit antidepressant-like effects, likely through its modulation of serotonin and dopamine pathways.

- Anxiolytic Effects : Preliminary studies suggest that it may reduce anxiety behaviors in rodent models.

- Cognitive Enhancement : Some research indicates potential nootropic effects, enhancing learning and memory processes.

Study on Antidepressant Effects

A study published in early 2023 investigated the antidepressant effects of 2,6-Dimethyl-4-(propan-2-yl)piperidine in a chronic unpredictable stress model. The results indicated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve increased serotonin levels in the hippocampus.

Anxiolytic Activity Assessment

Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. Results showed that subjects treated with varying doses of the compound spent significantly more time in open arms compared to untreated controls, suggesting reduced anxiety levels.

The exact mechanism through which 2,6-Dimethyl-4-(propan-2-yl)piperidine exerts its effects remains under investigation. However, it is believed that its action on neurotransmitter systems—particularly serotonin and dopamine—plays a crucial role. The modulation of these pathways may lead to enhanced mood regulation and cognitive functions.

Q & A

(Basic) What synthetic methodologies are commonly employed for 2,6-Dimethyl-4-(propan-2-yl)piperidine, and what reaction parameters critically influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or alkylation. Key intermediates like 2-acetylpyridine or substituted aldehydes are often used, with precise control of temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., acid/base catalysts) to optimize yield . For example, alkylation of piperidine derivatives with isopropyl halides under inert atmospheres (N₂/Ar) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity >95% .

(Basic) Which analytical techniques are most reliable for structural elucidation and purity assessment of 2,6-Dimethyl-4-(propan-2-yl)piperidine?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2/C6, isopropyl at C4) via chemical shifts (δ 1.0–1.5 ppm for methyl protons) .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular weight (e.g., m/z 169.3 [M+H]⁺) and detects impurities <0.1% .

- X-ray Crystallography: Resolves stereochemistry and crystal packing for solid-state characterization .

(Advanced) How can stereoselective synthesis challenges, such as low enantiomeric excess (ee), be addressed for chiral derivatives of this compound?

Answer:

- Chiral Catalysts: Use of (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation improves ee >90% .

- Factorial Design: Systematic optimization of variables (e.g., temperature, solvent, catalyst loading) via Design of Experiments (DoE) identifies interactions affecting stereoselectivity .

- Chiral Chromatography: Analytical validation with Chiralpak® columns ensures enantiopurity post-synthesis .

(Advanced) How should researchers resolve contradictions between computational reactivity predictions (e.g., DFT) and experimental kinetic data for this compound?

Answer:

- Cross-Validation: Compare DFT-calculated activation energies with experimental Arrhenius plots. Discrepancies may arise from solvent effects or transition state approximations .

- Solvent Modeling: Incorporate explicit solvent molecules (e.g., COSMO-RS) in simulations to improve agreement with observed reaction rates .

- Iterative Refinement: Adjust computational parameters (e.g., basis sets, functional choices) and validate against kinetic isotope effect (KIE) studies .

(Basic) What stability considerations are critical when handling 2,6-Dimethyl-4-(propan-2-yl)piperidine under varying experimental conditions?

Answer:

- Storage: Store at –20°C under inert gas (Ar) to prevent oxidation of the piperidine ring .

- pH Sensitivity: Avoid strong acids/bases to prevent N-demethylation; buffer solutions (pH 6–8) are ideal for aqueous studies .

- Light Exposure: Protect from UV light to mitigate photodegradation (e.g., use amber vials) .

(Advanced) What factorial design strategies optimize reaction parameters for scalable synthesis of this compound?

Answer:

- Screening Designs: Use Plackett-Burman designs to identify critical factors (e.g., catalyst concentration, solvent ratio) from 8–12 variables .

- Response Surface Methodology (RSM): Central Composite Design (CCD) models non-linear relationships between temperature and yield, enabling prediction of optimal conditions (e.g., 75°C, 1.2 eq. catalyst) .

- Robustness Testing: Vary parameters within ±5% to assess reproducibility under scaled-up conditions .

(Advanced) What methodologies are recommended for pharmacological profiling of 2,6-Dimethyl-4-(propan-2-yl)piperidine, particularly in receptor binding studies?

Answer:

- In Vitro Assays: Radioligand binding assays (e.g., ³H-labeled ligands) quantify affinity for targets like σ-1 receptors .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses and interaction energies with receptor active sites .

- ADMET Profiling: In silico tools (e.g., SwissADME) predict absorption, metabolism, and toxicity to prioritize in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.